4-Acetyl-2-amino-5-methyl-3-furonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-2-amino-5-methylfuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4(11)7-5(2)12-8(10)6(7)3-9/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPUBWAPTSHCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)N)C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402917 | |
| Record name | 4-acetyl-2-amino-5-methyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108129-35-7 | |
| Record name | 4-acetyl-2-amino-5-methyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Acetyl 2 Amino 5 Methyl 3 Furonitrile
Established Synthetic Pathways to Substituted Furan (B31954) Systems
The construction of the furan ring is often achieved through the cyclization of appropriately functionalized acyclic precursors. These established methods provide reliable routes to a wide array of furan derivatives.
The presence of a nitrile group in a molecule offers a versatile handle for cyclization reactions to form heterocyclic rings. One of the well-known reactions in this category is the Thorpe-Ziegler reaction , which involves the intramolecular cyclization of a dinitrile to form a cyclic ketone after acidic hydrolysis. wikipedia.orglscollege.ac.in This method, while conceptually related to the Dieckmann condensation, is particularly relevant for the synthesis of cyclic systems. wikipedia.org Another significant reaction is the Gewald reaction , which is a multi-component reaction used for the synthesis of 2-aminothiophenes, but variations of this reaction can be adapted for the synthesis of other heterocycles. wikipedia.orgresearchgate.netscispace.comorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of a base and elemental sulfur. wikipedia.org The mechanism involves an initial Knoevenagel condensation. wikipedia.org
While not directly forming furans, the principles of nitrile-based cyclizations are fundamental. For instance, the Thorpe reaction itself describes the self-condensation of aliphatic nitriles catalyzed by a base to form enamines. lscollege.ac.in These reactions highlight the utility of the nitrile group as a key functional group in the assembly of cyclic and heterocyclic structures.
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. researchgate.netresearchgate.net Several MCRs have been developed for the synthesis of furan derivatives. These reactions often involve the combination of three or more reactants to generate the furan ring in a convergent manner. thieme-connect.com For example, a three-component coupling of aldehydes, isocyanides, and α-hydroxy C-H acids has been demonstrated to form furan derivatives. thieme-connect.com The use of readily available and stable components makes these methods practical and attractive. researchgate.netthieme-connect.com
The versatility of MCRs allows for the rapid assembly of diverse furan-based heterocycles, including furochromenes and furopyrans. thieme-connect.com These strategies often exhibit high atom economy and can be performed under mild reaction conditions, making them environmentally friendly. researchgate.net
Novel Approaches for the Synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile
Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of highly substituted furans like this compound.
The choice of precursors and reagents is critical in directing the outcome of a furan synthesis. Nitroacetonitrile (B168470) has been identified as a versatile precursor in the synthesis of various energetic materials, and its reactivity can be harnessed for the construction of heterocyclic systems. nih.gov The synthesis of neutral nitroacetonitrile from precursors like methazonic acid has been reported. nih.gov
The Paal-Knorr furan synthesis, a classic method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains a cornerstone in furan synthesis. pharmaguideline.comorganic-chemistry.org The development of new methods for preparing 1,4-dicarbonyl compounds has enhanced the utility of this reaction. organic-chemistry.org Other notable methods include the Feist-Bénary furan synthesis, which utilizes the reaction of α-halo ketones with β-dicarbonyl compounds. pharmaguideline.com
| Precursor/Reagent Type | Example | Role in Furan Synthesis |
| Dicarbonyl Compound | 1,4-Diketone | Cyclization precursor in Paal-Knorr synthesis pharmaguideline.comorganic-chemistry.org |
| α-Halo Ketone | Chloroacetone | Reactant in Feist-Bénary synthesis pharmaguideline.com |
| Nitrile Compound | Nitroacetonitrile | Versatile precursor for heterocyclic synthesis nih.gov |
| Acetylenic Compound | Propargylic alcohols | Substrates for gold-catalyzed dehydrative cyclizations organic-chemistry.org |
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. In the context of furanonitrile synthesis, various catalytic systems have been explored. Transition metal catalysts, including those based on gold, palladium, copper, and iron, have been successfully employed. organic-chemistry.orgyoutube.com Gold catalysts, for instance, are effective in the dehydrative cyclization of heteroatom-substituted propargylic alcohols to yield furans. organic-chemistry.org
Organocatalysis has also emerged as a powerful alternative to metal-based catalysis. mdpi.com Organocatalysts can promote reactions through various activation modes, offering a complementary approach for the synthesis of complex molecules. mdpi.com For example, the use of hydroquinine (B45883) as a chiral catalyst in the Strecker reaction for the synthesis of α-aminonitriles has been reported. mdpi.com
| Catalyst Type | Metal/Compound | Application in Furan Synthesis |
| Transition Metal | Gold (Au) | Dehydrative cyclization of propargylic alcohols organic-chemistry.org |
| Transition Metal | Palladium (Pd) | Cascade reaction of aryloxy-enynes organic-chemistry.org |
| Transition Metal | Copper (Cu) | Oxidative cyclization of N-tosylhydrazones organic-chemistry.org |
| Organocatalyst | Hydroquinine | Asymmetric Strecker reaction for α-aminonitriles mdpi.com |
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net In furan synthesis, this has led to the development of more sustainable methods. The use of biomass-derived feedstocks is a key aspect of green chemistry. For instance, chitin, a highly abundant biopolymer, can be converted into N-acetylglucosamine, which can then be dehydrated to produce 3-acetamido-5-acetylfuran, a nitrogen-containing furan derivative. rsc.org
The development of one-pot reactions and the use of environmentally benign solvents are also central to green synthetic strategies. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to improve reaction yields and reduce reaction times in some cases. wikipedia.org Furthermore, the development of recyclable catalysts is a crucial area of research for sustainable chemical processes. frontiersin.org
Regioselective and Stereoselective Synthesis Considerations
The synthesis of a molecule with multiple substituents on a heterocyclic ring, such as this compound, inherently involves challenges in controlling the precise placement of each functional group, a concept known as regioselectivity. Furthermore, if any step in the synthesis creates a chiral center, controlling the three-dimensional arrangement of atoms, or stereoselectivity, becomes crucial.
Currently, specific, detailed research findings on the regioselective and stereoselective synthesis exclusively for this compound are not extensively documented in publicly available scientific literature. However, by examining the synthesis of analogous substituted aminofurans and related heterocyclic systems, we can infer the key considerations and potential strategies that would be applicable.
A plausible and common approach to constructing such a substituted furan ring is through a multi-component reaction or a cyclization of a highly functionalized acyclic precursor. For instance, the synthesis of similar 2-amino-3-cyanofurans often involves the condensation of an α-hydroxyketone or a related active methylene (B1212753) compound with malononitrile (B47326). The regioselectivity of such reactions is dictated by the intrinsic reactivity of the starting materials and the reaction conditions employed.
Regioselectivity:
The primary challenge in the synthesis of this compound lies in controlling the positions of the acetyl, amino, methyl, and cyano groups on the furan ring. A hypothetical retrosynthetic analysis suggests that the furan ring could be formed from a linear precursor. The choice of starting materials and the sequence of bond formations would be critical in determining the final arrangement of the substituents.
For example, a reaction involving a β-dicarbonyl compound, an α-haloketone, and a cyanide source could theoretically lead to the desired product. The regiochemical outcome would depend on which carbonyl group of the β-dicarbonyl compound reacts with the α-haloketone and the subsequent cyclization pathway. The use of specific bases or catalysts can influence the site of deprotonation and subsequent nucleophilic attack, thereby directing the regioselectivity.
Stereoselectivity:
The structure of this compound itself is achiral, meaning it does not have any stereocenters. Therefore, in the context of its direct synthesis, stereoselective considerations are not applicable. However, if any of the starting materials or intermediates in a synthetic route were to contain chiral centers, or if a chiral catalyst were employed to induce asymmetry, then stereoselectivity would become a pertinent factor. For the target molecule as named, no such stereochemical complexity exists.
In the broader context of synthesizing derivatives of this compound that may contain stereocenters, asymmetric synthesis methodologies would be necessary. This could involve the use of chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), or enzymes to control the formation of specific stereoisomers.
Data from Related Syntheses:
While direct data for the target compound is scarce, studies on the synthesis of other polysubstituted furans provide insights. The table below summarizes general observations from related synthetic transformations that highlight the importance of reaction conditions in controlling selectivity.
| Precursor Type | Reagents | Catalyst/Conditions | Observed Selectivity Consideration |
| α-Hydroxyketone & Malononitrile | Malononitrile | Base (e.g., piperidine, triethylamine) | The initial condensation site on the α-hydroxyketone can influence the final substitution pattern, thus affecting regioselectivity. |
| β-Ketoester & α-Haloketone | α-Haloketone, Cyanide source | Base | The choice of base can determine the enolate formed from the β-ketoester, which in turn directs the initial alkylation and subsequent cyclization, impacting regiochemistry. |
It is important to note that the development of a truly regioselective synthesis for this compound would likely require a systematic investigation of various starting materials, catalysts, and reaction conditions to optimize the formation of the desired isomer over other potential regioisomers.
Reaction Mechanisms and Chemical Reactivity of 4 Acetyl 2 Amino 5 Methyl 3 Furonitrile
Mechanistic Investigations of Formation Reactions
The synthesis of 2-aminofuran-3-carbonitriles is often achieved through the cyclization of γ-ketonitriles or via multi-component reactions. researchgate.netlookchem.com For 4-Acetyl-2-amino-5-methyl-3-furonitrile, a common and efficient synthetic route involves the condensation of pentane-2,4-dione with malononitrile (B47326). This reaction is analogous to the well-known Gewald synthesis of 2-aminothiophenes. wikipedia.orgarkat-usa.org The process is typically a one-pot synthesis that proceeds via a two-step sequence: a Knoevenagel condensation followed by an intramolecular cyclization. umich.edu
The formation mechanism proceeds through several key intermediates and transition states. The reaction is initiated by a Knoevenagel condensation between one of the carbonyl groups of pentane-2,4-dione and the active methylene (B1212753) group of malononitrile. wikipedia.org
Formation of the Knoevenagel Adduct: The first step is the base-catalyzed condensation to form an α,β-unsaturated nitrile intermediate. This step is a well-established reaction for preparing unsaturated nitriles from carbonyl compounds. umich.edunih.gov
Intramolecular Cyclization: Following the initial condensation, the enolate of the remaining acetyl group acts as a nucleophile, attacking the carbon of the nitrile group (a Thorpe-Ziegler type cyclization). researchgate.net This intramolecular cyclization leads to the formation of a five-membered iminofuran ring intermediate.
Tautomerization: The reaction concludes with a rapid tautomerization of the cyclic imine intermediate to the more stable aromatic 2-aminofuran structure, yielding the final product. wikipedia.org
A plausible reaction mechanism is depicted below, highlighting the key intermediates.
Plausible Reaction Mechanism for the Formation of this compound
| Step | Description | Intermediate Structure |
| 1 | Knoevenagel condensation of pentane-2,4-dione and malononitrile. | α,β-Unsaturated ketonitrile |
| 2 | Base-catalyzed intramolecular cyclization (Thorpe-Ziegler type). | Iminofuran intermediate |
| 3 | Tautomerization to the stable aromatic amine. | This compound |
The kinetics of the formation of this compound are significantly influenced by the choice of catalyst and solvent.
Catalysts: The reaction is typically catalyzed by a base. arkat-usa.org Organic bases such as piperidine, morpholine, or triethylamine (B128534) are commonly employed to facilitate both the initial Knoevenagel condensation and the subsequent cyclization. arkat-usa.orgnih.gov Inorganic bases like potassium carbonate (K₂CO₃) have also been shown to be effective catalysts for similar tandem conjugate addition-cyclization reactions. mdpi.com The catalyst's role is to generate the carbanion from malononitrile and to promote the enolate formation necessary for the cyclization step. Amine catalysts like L-proline have been found to be green and cost-effective options for related Gewald reactions, catalyzing both condensation and subsequent steps under mild conditions. organic-chemistry.org
Solvents: The choice of solvent can affect reaction rates and yields. Alcohols, such as ethanol (B145695) or methanol, are frequently used as they effectively dissolve the reactants and the basic catalyst. arkat-usa.orgnih.gov Aprotic polar solvents like dimethylformamide (DMF) are also suitable and can promote the reaction, sometimes leading to higher yields in related syntheses. organic-chemistry.org In some cases, microwave irradiation has been used to reduce reaction times and improve yields, highlighting the role of energy input in the kinetics. researchgate.netumich.edu
Typical Catalysts and Solvents
| Catalyst | Solvent | Typical Conditions |
| Piperidine | Ethanol | Reflux |
| Morpholine | Ethanol | 20°C |
| L-Proline | DMF | 60°C |
| Potassium Carbonate | THF | Room Temperature |
Nucleophilic and Electrophilic Reactivity of the Furan (B31954) Ring System
The furan ring in this compound possesses a complex reactivity profile due to the competing electronic effects of its substituents. The electron-donating amino (-NH₂) group at the C2 position enriches the furan ring with electron density, while the electron-withdrawing acetyl (-COCH₃) and nitrile (-CN) groups at the C4 and C3 positions, respectively, create a "push-pull" electronic system.
Electrophilic Reactivity: The powerful electron-donating effect of the 2-amino group activates the furan ring towards electrophilic substitution. researchgate.net The preferred site for electrophilic attack is the vacant C5 position, but since this position is substituted with a methyl group in the target molecule, electrophilic reactions are less common or would require harsh conditions, potentially leading to ring degradation.
Reactivity Profiles of Peripheral Functional Groups (Acetyl, Amino, Nitrile)
The peripheral functional groups are the primary sites of chemical reactivity for this compound.
Acetyl Group: The acetyl group exhibits typical ketone chemistry. The carbonyl carbon is electrophilic and can react with nucleophiles. The α-protons of the methyl part of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in condensation reactions.
Amino Group: The 2-amino group is nucleophilic and is a key site for derivatization. It can undergo a variety of reactions common to aromatic amines. researchgate.net
Acylation: Reaction with acylating agents like acetic anhydride (B1165640) or benzoyl chloride yields the corresponding N-acetylated or N-benzoylated derivatives.
Condensation: It can react with aldehydes or ketones to form Schiff bases (azomethines). researchgate.net
Aminomethylation: In the presence of formaldehyde (B43269) and a secondary amine, it can undergo aminomethylation. nih.gov
Nitrile Group: The nitrile group has a strongly electrophilic carbon atom. wikipedia.org
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide (-CONH₂) and further to a carboxylic acid (-COOH). wikipedia.org
Addition of Nucleophiles: It can react with nucleophiles. For instance, reaction with hydrogen sulfide (B99878) (H₂S) can convert the nitrile into a thioamide (-CSNH₂). researchgate.net
Reactivity of Functional Groups
| Functional Group | Type of Reaction | Product |
| Acetyl | Condensation | Varies (e.g., chalcones) |
| Amino | Acylation | N-Acyl furan |
| Amino | Condensation | Schiff Base (Imine) |
| Nitrile | Reduction | Primary Amine |
| Nitrile | Hydrolysis | Carboxamide / Carboxylic Acid |
| Nitrile | Nucleophilic Addition | Thioamide |
Cyclization and Ring Transformation Reactions Involving this compound
The 2-amino-3-carbonitrile moiety is a versatile synthon for the construction of fused heterocyclic systems. The adjacent amino and nitrile groups can react with various one-carbon or multi-carbon reagents to build a new ring fused to the furan core.
Formation of Furo[2,3-d]pyrimidines: This is one of the most common cyclization reactions for 2-amino-3-cyanofurans. Reaction with reagents like formamide, urea, or isothiocyanates can lead to the formation of the fused pyrimidine (B1678525) ring, yielding various substituted furo[2,3-d]pyrimidin-4(3H)-ones or -thiones. researchgate.net
Formation of Furo[2,3-d]oxazines: Treatment with acetic anhydride can lead to the formation of a furo[2,3-d]oxazin-4-one derivative.
Formation of Furo[2,3-b]pyridines: Cyclization can also be achieved to form fused pyridine (B92270) rings, though this often requires specific reagents that can provide the necessary carbon atoms to complete the six-membered ring. researchgate.net
Ring Transformation: While less common, highly substituted furans can undergo ring transformation reactions. For instance, some 2-aminofuran derivatives have been observed to undergo photooxidative ring transformation to yield hydroxylated pyrrolinones. researchgate.net
Spectroscopic and Structural Data for this compound Not Found in Publicly Available Literature
Following a comprehensive search of scientific databases and publicly available literature, detailed experimental data regarding the advanced spectroscopic characterization and structural elucidation of the chemical compound This compound could not be located.
The specific analytical data required to fulfill the requested article outline, including single-crystal X-ray diffraction analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, are not present in the reviewed sources. Searches for this compound, and its alternative nomenclature such as 2-amino-3-cyano-4-acetyl-5-methylfuran, did not yield any dedicated studies detailing its molecular geometry, crystal packing, NMR chemical shifts, or vibrational modes.
While research exists for structurally related compounds—including various substituted aminofurans, aminothiophenes, and pyrans—this information does not directly apply to this compound. Adhering to the strict requirement to focus solely on the specified compound, no scientifically accurate content for the outlined sections and subsections can be generated.
Therefore, the detailed article on the spectroscopic and structural properties of this compound cannot be produced at this time due to the absence of the necessary primary research data in the public domain.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Acetyl 2 Amino 5 Methyl 3 Furonitrile
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of conjugated systems. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic transitions.
For a molecule like 4-Acetyl-2-amino-5-methyl-3-furonitrile, which contains a furan (B31954) ring, a nitrile group, an amino group, and an acetyl group, several electronic transitions would be anticipated. The conjugated system, encompassing the furan ring and the attached chromophores (acetyl and nitrile groups) and auxochromes (amino group), would be expected to give rise to characteristic absorption bands.
The primary transitions of interest would be π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the oxygen of the acetyl group and the furan ring, and the nitrogen of the amino and nitrile groups) to antibonding π* orbitals.
A hypothetical UV-Vis spectrum would be recorded by dissolving the compound in a suitable transparent solvent (e.g., ethanol (B145695), methanol, or acetonitrile) and measuring its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would plot absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) for each electronic transition would be a key piece of data.
Hypothetical UV-Vis Data Table for this compound
| Absorption Maximum (λmax) (nm) | Type of Electronic Transition |
| Data Not Available | π → π |
| Data Not Available | n → π |
The position and intensity of these absorption bands would provide valuable insights into the extent of conjugation and the electronic environment of the chromophores within the molecule.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a mass spectrometer, the sample is first ionized, and the resulting charged particles (ions) are then separated according to their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M+), which corresponds to the intact molecule with a single positive charge. The m/z value of this peak would confirm the molecular weight of the compound.
Furthermore, the energetic ionization process would cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides a molecular fingerprint and allows for the elucidation of the compound's structure. Common fragmentation pathways for this molecule might include:
Loss of a methyl group (-CH3): This would result in a fragment ion with a mass 15 units less than the molecular ion.
Loss of an acetyl group (-COCH3): This would lead to a significant fragment ion with a mass 43 units less than the molecular ion.
Cleavage of the furan ring: The furan ring itself could undergo characteristic fragmentation.
Loss of the cyano group (-CN): A fragment ion with a mass 26 units less than the molecular ion could be observed.
By carefully analyzing the m/z values of the parent ion and the various fragment ions, a detailed picture of the molecule's connectivity can be constructed.
Hypothetical Mass Spectrometry Data Table for this compound
| m/z Value | Proposed Fragment Identity |
| Data Not Available | [M]+ (Molecular Ion) |
| Data Not Available | [M - CH3]+ |
| Data Not Available | [M - COCH3]+ |
| Data Not Available | [M - CN]+ |
Theoretical and Computational Chemistry Studies of 4 Acetyl 2 Amino 5 Methyl 3 Furonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules.
Geometry Optimization and Energetic Analysis
A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process minimizes the energy of the molecule and provides key data on bond lengths, bond angles, and dihedral angles. Energetic analysis would further reveal the molecule's stability. However, no published studies containing optimized geometrical parameters or energetic data for 4-Acetyl-2-amino-5-methyl-3-furonitrile were found.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and orbital plots for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Red-colored regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. No MEP maps or associated analyses for this compound have been reported.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and delocalization of electron density. It can quantify charge transfer between donor and acceptor orbitals within the molecule, providing deep insights into hyperconjugative and resonance effects that contribute to its stability. Detailed NBO analysis, including the stabilization energies associated with intramolecular charge transfer in this compound, remains to be documented.
Simulation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods are frequently used to simulate spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies in an IR spectrum, and the electronic transitions in a UV-Vis spectrum. Such simulated data would be instrumental in confirming the structure and understanding the spectroscopic signatures of this compound. However, no such simulated spectroscopic data has been published.
Molecular Dynamics Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. An MD simulation of this compound would provide a dynamic picture of its flexibility and preferred conformations in different solvents or at various temperatures. This level of conformational analysis for the title compound is not present in the available scientific record.
Investigation of Biological Activities and Medicinal Chemistry Applications of 4 Acetyl 2 Amino 5 Methyl 3 Furonitrile
Exploration of Potential Pharmacological Targets
There is no available scientific literature detailing the exploration of potential pharmacological targets for 4-Acetyl-2-amino-5-methyl-3-furonitrile.
Enzyme Inhibition Studies
No studies have been published that investigate the enzyme inhibition properties of this compound.
Receptor Binding Profiling (e.g., 5-HT4 receptor agonists)
No research has been conducted or published on the receptor binding profile of this compound, including any potential activity as a 5-HT4 receptor agonist. While studies exist for other structurally distinct compounds as 5-HT4 receptor agonists, this specific molecule has not been investigated in this context. mdpi.comnih.govnih.gov
In Vitro Biological Activity Screening
There is no available data from in vitro biological activity screenings of this compound.
Anticancer Potential Research
No research has been published on the anticancer potential of this compound. While numerous studies have explored the anticancer activities of various other heterocyclic compounds, including some with furan (B31954) or nitrile moieties, this particular compound has not been evaluated. nih.govnih.govmdpi.comnih.gov
Antimicrobial Activity Investigations
There are no published investigations into the antimicrobial activity of this compound. Research on the antimicrobial properties of other furan and nitrile derivatives exists, but this specific compound has not been a subject of such studies. mdpi.comnih.govmdpi.comnih.gov
Other Relevant Bioactivity Assessments
No other relevant bioactivity assessments for this compound have been reported in the scientific literature.
Molecular Docking and Ligand-Protein Interaction Studies
Similarly, no molecular docking or ligand-protein interaction studies for this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding the molecular basis of a drug's mechanism of action and for designing new, more effective therapeutic agents.
The lack of such studies means there is no information on the potential protein targets of this compound or the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that would govern its binding affinity and selectivity.
A hypothetical table illustrating the kind of information that would be included in this section is shown below.
Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only. The data is not real.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Not Available | Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available | Not Available |
Advanced Synthetic Applications and Derivatization Strategies for 4 Acetyl 2 Amino 5 Methyl 3 Furonitrile
Utilization as a Building Block in Complex Heterocyclic Synthesis
4-Acetyl-2-amino-5-methyl-3-furonitrile is a highly functionalized and versatile heterocyclic compound that serves as a valuable starting material in organic synthesis. Its structure incorporates multiple reactive sites—an amino group, a nitrile, an acetyl moiety, and a furan (B31954) ring—making it an ideal precursor for the construction of more complex molecular architectures. Heterocyclic compounds are a cornerstone of medicinal chemistry, with many scaffolds being identified as "privileged structures" due to their prevalence in pharmacologically active compounds. nih.govrsc.org The strategic combination of nucleophilic and electrophilic centers within this compound allows for a variety of chemical transformations, positioning it as a key building block for diverse and complex heterocyclic systems. rsc.orgstanford.edu
The primary utility of this compound lies in its capacity to undergo cyclization and condensation reactions. The ortho-disposed amino and cyano groups are particularly reactive, providing a direct route to fused pyrimidine (B1678525) rings, a common motif in pharmacologically active molecules. This strategic arrangement facilitates the synthesis of bicyclic systems like furo[2,3-d]pyrimidines, which are of significant interest in drug discovery. rsc.orgresearchgate.net The acetyl and methyl groups on the furan ring also offer sites for further modification, enabling the generation of a wide array of derivatives from a single, readily accessible starting material.
Functionalization of the Furan Ring and Side Chains
The multiple functional groups attached to the furan core of this compound provide numerous opportunities for derivatization. Each group—the acetyl, amino, and methyl—can be selectively modified to alter the compound's steric and electronic properties, which is crucial for tuning its biological activity in medicinal chemistry applications.
Acetyl Group Functionalization: The acetyl group's carbonyl moiety is a key site for transformations. It readily reacts with various nucleophiles. For instance, condensation with hydrazides, such as acetohydrazide or methyl hydrazine (B178648) carbodithioate, yields the corresponding hydrazone intermediates. [From initial search: 3] These intermediates are not merely simple derivatives but are often poised for subsequent intramolecular cyclization, leading to the formation of more complex fused heterocyclic systems.
Amino and Nitrile Group Reactivity: The 2-amino and 3-cyano groups are the most exploited functionalities for building fused ring systems. The amino group can be acylated or reacted with orthoesters, such as triethylorthoformate, to form an intermediate ethoxymethyleneamino derivative. researchgate.net This transformation activates the molecule for cyclization, where the adjacent nitrile group acts as an electrophile, leading to the formation of a fused pyrimidine ring. researchgate.net This annulation strategy is a cornerstone of its use in synthesizing furo[2,3-d]pyrimidines.
Methyl Group Functionalization: While less commonly reported for this specific furan, the functionalization of methyl groups on similar heterocyclic rings is a known strategy. For example, direct deprotonation of the methyl group on 2-methylindole (B41428) using a strong base can generate a C,N-dianion, allowing for regiospecific alkylation or other modifications of the methyl group. rsc.org A similar strategy could potentially be applied to the 5-methyl group of the furan core, opening another avenue for creating diverse analogues.
Synthesis of Fused Ring Systems Derived from this compound (e.g., furo[2,3-d]pyrimidines)
The most prominent application of this compound is its conversion into fused heterocyclic systems, particularly furo[2,3-d]pyrimidines. nih.govrsc.org This scaffold is present in numerous compounds with significant biological activity, including kinase inhibitors and antifolates. nih.govacs.org The synthesis typically involves a two-step sequence where the amino and cyano groups of the furan react with a suitable C1 or N-C synthon to construct the pyrimidine ring.
A common method involves the reaction of a 2-amino-3-cyanofuran derivative with reagents like semicarbazide (B1199961) hydrochloride. researchgate.net This reaction proceeds via initial formation of an intermediate which then undergoes nucleophilic attack by a nitrogen atom of the semicarbazide onto the nitrile carbon, followed by cyclization to yield the (4-imino-furo[2,3-d]pyrimidin-3-yl)urea derivative. researchgate.net These products can be further modified; for example, hydrolysis can lead to the corresponding 2-amino-furo[3,2-e] nih.govrsc.orgacs.orgtriazolo[1,5-c]pyrimidines. [From initial search: 1, 4]
The following table summarizes selected synthetic routes from 2-amino-3-cyanofuran precursors to fused furo[2,3-d]pyrimidine (B11772683) systems, illustrating the versatility of this synthetic approach.
| Starting Material Class | Reagent | Intermediate/Product Class | Resulting Fused System | Reference |
|---|---|---|---|---|
| 2-Amino-3-cyanofuran | Semicarbazide Hydrochloride | (4-Imino-furo[2,3-d]pyrimidine-3-yl)urea | Furo[2,3-d]pyrimidine | researchgate.net |
| Furo[2,3-d]pyrimidine-5-yl-ethanone | Acetohydrazide | N'-(1-(furo[2,3-d]pyrimidin-5-yl)ethylidene)acetohydrazide | Functionalized Furo[2,3-d]pyrimidine | [From initial search: 3] |
| Furo[2,3-d]pyrimidine-5-yl-ethanone | Methyl hydrazine carbodithioate | Methyl 2-(1-(furo[2,3-d]pyrimidin-5-yl)ethylidene)hydrazine-1-carbodithioate | Functionalized Furo[2,3-d]pyrimidine | [From initial search: 3] |
| 2-Amino-3-cyanofuran | Triethylorthoformate / Triethylorthoacetate | Ethoxymethyleneamino-furan-3-carbonitrile | Precursor to Furo[2,3-d]pyrimidine | researchgate.net |
| 2,4-Diamino-6-hydroxypyrimidine | α-chloroketone | Condensation Product | 5-Substituted Furo[2,3-d]pyrimidine | nih.gov |
Development of Libraries of Novel Analogues for High-Throughput Screening
The search for new therapeutic agents relies heavily on the ability to rapidly synthesize and test large numbers of diverse molecules. High-Throughput Screening (HTS) allows for the testing of vast compound libraries against biological targets to identify "hits". nih.govmdpi.comnih.gov The development of these libraries is a key challenge, requiring robust and versatile chemical reactions that can generate a wide range of analogues from a common scaffold.
This compound is an excellent scaffold for the creation of such libraries. Its varied reactive sites allow for combinatorial synthesis, where different building blocks can be introduced at multiple positions on the molecule. For example, a library of furo[2,3-d]pyrimidines can be generated by reacting the parent furan with a diverse set of reagents that form the pyrimidine ring, followed by functionalization of the acetyl group with another set of diverse reactants. This approach can quickly produce hundreds or thousands of unique, yet structurally related, compounds.
The design of these libraries can be guided by computational methods, such as virtual screening, to prioritize molecules with a higher probability of being active. nih.gov A study on the analogous 2-amino-3-cyanopyridine (B104079) scaffold demonstrated the successful use of virtual screening to design a library, from which the top-ranked molecules were synthesized and found to have significant cytotoxic activity against cancer cell lines. nih.gov This workflow—combining virtual library design, combinatorial synthesis based on a versatile core like this compound, and subsequent HTS—represents a powerful strategy in modern drug discovery. nih.govrsc.orgnih.gov Commercial and academic screening collections often contain hundreds of thousands of compounds, and focused libraries targeting specific enzyme families, like kinases, are built upon such versatile heterocyclic cores. stanford.eduthermofisher.com
Q & A
Q. What are the optimal synthetic routes for 4-Acetyl-2-amino-5-methyl-3-furonitrile, and how can purity be validated?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, such as cyanation of a ketone precursor (e.g., via nucleophilic substitution or condensation) followed by selective acetylation and amination. For purity optimization, use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (hexane/ethyl acetate). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (e.g., acetyl proton resonance at ~2.3 ppm, nitrile absence in IR at ~2200 cm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- - and -NMR : Identify acetyl groups (δ ~2.3 ppm for , ~200 ppm for ) and nitrile carbons (~115–120 ppm).
- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm) and acetyl (C=O stretch ~1700 cm).
- Mass Spectrometry (HRMS) : Molecular ion peak matching theoretical mass (CHNO: 163.17 g/mol).
Cross-reference data with structurally analogous compounds (e.g., substituted furonitriles) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in the reactivity of this compound across different solvent systems?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations to model solvation effects (e.g., PCM solvent models) and identify electronic transitions influencing reactivity. Compare experimental kinetic data (e.g., reaction rates in polar aprotic vs. protic solvents) with computed activation energies. For example, discrepancies in nucleophilic substitution yields may arise from solvent-dependent stabilization of transition states. Validate models using isotopic labeling or substituent-effect studies .
Q. What strategies mitigate challenges in synthesizing derivatives of this compound for medicinal chemistry applications?
- Methodological Answer :
- Directed Functionalization : Protect the amino group (e.g., Boc protection) to prevent side reactions during acetylation or nitrile modifications.
- Catalytic Screening : Test palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
- Stability Analysis : Monitor degradation under varying pH/temperature using accelerated stability protocols (ICH guidelines). Report contradictions in yield/stability data with reaction conditions (e.g., solvent, catalyst loading) to refine protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
